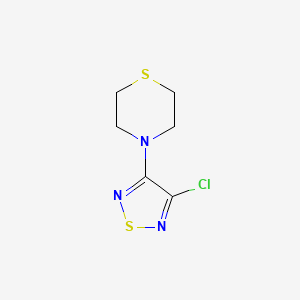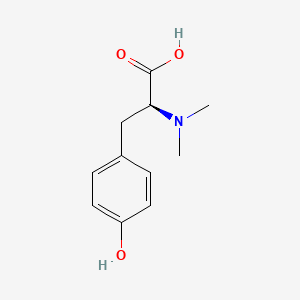
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
Descripción general
Descripción
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as DHPAA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. DHPAA belongs to the class of amino acids and is structurally similar to the neurotransmitter dopamine.
Aplicaciones Científicas De Investigación
Opioid Peptidomimetics
Dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, originally developed as a selective delta opioid receptor (DOR) antagonist, has been extensively explored through the synthesis of many analogues . This scaffold can be used in the development of multifunctional opioid ligands . Some analogues maintain a kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist profile, which is being explored in the development of a treatment for cocaine addiction . Others display a MOR agonist/DOR antagonist profile, which has potential to be used in the creation of a less addictive pain medication .
Propiedades
IUPAC Name |
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGAKCAAJOICV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DMT interact with opioid receptors?
A1: DMT is a crucial component of many opioid peptides and peptidomimetics. Its incorporation, often at the N-terminus, influences the molecule's interaction with opioid receptors (mu, delta, kappa). The two methyl groups on the aromatic ring of DMT introduce steric constraints, affecting the molecule's conformation and thus its binding affinity and selectivity for different opioid receptor subtypes [, , , , , ].
Q2: Does DMT itself have opioid activity?
A2: DMT is not known to possess intrinsic opioid activity. Its role is primarily to modify the pharmacological properties of the opioid peptides it is incorporated into. [, , , ]
Q3: What are the downstream effects of DMT-containing opioid peptides binding to opioid receptors?
A3: DMT-containing peptides, depending on their structure and the receptor subtype they target, can elicit various downstream effects like:
- Analgesia: Activation of mu opioid receptors primarily contributes to pain relief. [, , , ]
- Modulation of neurotransmitter release: Opioid receptors regulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine, impacting mood, reward, and other physiological processes. [, ]
- Respiratory depression: A well-known side effect of some opioids, particularly those with strong mu receptor agonism. []
Q4: What is the molecular formula and weight of DMT?
A4: DMT has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol.
Q5: Is there spectroscopic data available for DMT?
A5: While the provided articles focus on the pharmacological aspects of DMT-containing peptides, they do not delve into the detailed spectroscopic characterization of DMT itself.
Q6: How does the incorporation of DMT into opioid peptides affect their potency?
A6: Incorporating DMT often increases the potency of opioid peptides, particularly at the mu receptor. This is evident in peptides like [Dmt1]DALDA, which exhibits significantly higher potency than its Tyr1 counterpart. [, ]
Q7: Does the stereochemistry of DMT influence its effects on opioid peptide activity?
A7: Yes, the stereochemistry of DMT plays a crucial role. Studies using different isomers of DMT-substituted deltorphin and enkephalin analogs have shown significant variations in their antinociceptive potency and receptor selectivity. This highlights the importance of specific spatial arrangements for optimal receptor interactions. [, , ]
Q8: Can DMT be used to modulate the selectivity of opioid peptides towards different opioid receptor subtypes?
A8: Yes, studies show that incorporating DMT can shift the receptor subtype selectivity. For example, while DPDPE is primarily a δ1 agonist, the introduction of DMT in [TMT1]DPDPE analogs increased their affinity for μ receptors. Similarly, DMT-Tic peptides display varying levels of selectivity towards mu, delta, and kappa receptors depending on the specific modifications. [, , ]
Q9: Are there formulation strategies to improve the stability, solubility, or bioavailability of DMT-containing peptides?
A9: Yes, several strategies have been explored to improve the drug-like properties of DMT-containing peptides:
- Glycosylation: Adding sugar moieties to the peptide can enhance stability and potentially improve bioavailability by facilitating transport across biological barriers. []
- Lipophilic modifications: Adding lipophilic groups, like 2-aminodecanoic acid, can enhance membrane permeability and improve metabolic stability, as seen with lipo-endomorphin-1 derivatives. []
- Cyclization: Creating cyclic peptides can increase resistance to enzymatic degradation and potentially improve their bioavailability and duration of action. [, ]
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of DMT-containing peptides?
A10: The PK/PD properties depend on the specific peptide sequence and modifications. For example, [Dmt1]DALDA demonstrates an ability to cross the blood-brain barrier, leading to potent centrally mediated analgesia following systemic administration. This is in contrast to some other opioid peptides that show limited ability to cross the blood-brain barrier. [, , , ]
Q11: Have DMT-containing peptides demonstrated efficacy in preclinical models of pain?
A11: Yes, many DMT-containing opioid peptides, including [Dmt1]DALDA and lipo-endomorphin-1 derivatives, have shown potent antinociceptive effects in various animal models of pain, including acute pain models like the tail-flick and hot-plate tests, as well as chronic pain models like the chronic constriction injury model of neuropathic pain. [, , , ]
Q12: Are there any DMT-containing opioid peptides currently in clinical trials?
A12: While the provided research highlights the therapeutic potential of several DMT-containing opioid peptides, it doesn't mention any specific compounds being evaluated in clinical trials.
Q13: What is known about the toxicity and safety profile of DMT-containing peptides?
A13: Toxicity profiles vary depending on the specific peptide sequence. While some DMT-containing peptides, like [Dmt1]DALDA, have shown reduced respiratory depression compared to morphine in preclinical studies, a comprehensive safety assessment requires further investigation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)
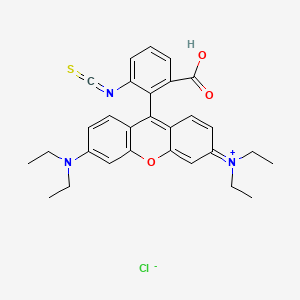
![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)
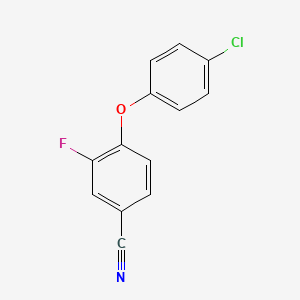

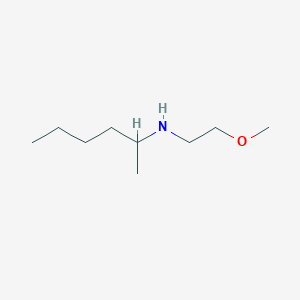
![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)
![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)
